molecular formula C13H14N4O4 B14958563 N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine CAS No. 879762-83-1

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine

Katalognummer: B14958563
CAS-Nummer: 879762-83-1
Molekulargewicht: 290.27 g/mol
InChI-Schlüssel: OTEICTHGRAIPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine is a compound that belongs to the class of benzotriazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzotriazinone core, which is a tricyclic structure containing nitrogen atoms, and a glycine moiety, which is an amino acid.

Vorbereitungsmethoden

The synthesis of N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature under mild conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon).

Wissenschaftliche Forschungsanwendungen

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine involves its interaction with specific molecular targets and pathways. The benzotriazinone core can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine can be compared with other benzotriazinone derivatives, such as:

Eigenschaften

CAS-Nummer

879762-83-1

Molekularformel

C13H14N4O4

Molekulargewicht

290.27 g/mol

IUPAC-Name

2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]acetic acid

InChI

InChI=1S/C13H14N4O4/c18-11(14-8-12(19)20)6-3-7-17-13(21)9-4-1-2-5-10(9)15-16-17/h1-2,4-5H,3,6-8H2,(H,14,18)(H,19,20)

InChI-Schlüssel

OTEICTHGRAIPPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC(=O)O

Löslichkeit

28.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.